Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
A mixture of mostly avermectin H2B1a (RN 71827-03-7) with some avermectin H2B1b (RN 70209-81-3), which are macrolides from STREPTOMYCES avermitilis. It binds glutamate-gated chloride channel to cause increased permeability and hyperpolarization of nerve and muscle cells. It also interacts with other CHLORIDE CHANNELS. It is a broad spectrum antiparasitic that is active against microfilariae of ONCHOCERCA VOLVULUS but not the adult form.
Ivermectin B1a
CAS No.: 71827-03-7
Cat. No.: VC21343091
Molecular Formula: C48H74O14
Molecular Weight: 875.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 71827-03-7 |
---|---|
Molecular Formula | C48H74O14 |
Molecular Weight | 875.1 g/mol |
IUPAC Name | (6R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Standard InChI | InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1 |
Standard InChI Key | AZSNMRSAGSSBNP-GXYQGZGZSA-N |
Isomeric SMILES | CCC(C)C1C(CC[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Canonical SMILES | CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Chemical Identity and Nomenclature
Ivermectin B1a, also formally known as 5-O-demethyl-22,23-dihydroavermectin A1a or 22,23-dihydroavermectin B1a, constitutes approximately 90% of commercial ivermectin preparations . This compound has a complex macrocyclic lactone structure and belongs to the avermectin family of compounds. The chemical formula for Ivermectin B1a is C48H74O14, with a molecular weight of 877.1 g/mol .
The compound possesses multiple identifiers in chemical databases and regulatory systems, including:
The formal IUPAC name of the compound is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one . This complex nomenclature reflects the intricate molecular structure of the compound.
Structural Characteristics
Molecular Structure
Ivermectin B1a features a 16-membered macrocyclic lactone core with a spiroketal arrangement and a disaccharide moiety consisting of two oleandrose units . The compound exhibits a highly complex three-dimensional structure with multiple stereogenic centers that are crucial for its biological activity.
The molecule contains:
-
A macrocyclic lactone core
-
A spiroketal group
-
Two oleandrose sugar residues
-
Multiple hydroxyl groups
-
Several methyl substituents
This structural complexity contributes to the compound's specific binding properties and pharmacological activity.
Relationship to Other Avermectins
Ivermectin B1a represents one of the two primary components in commercial ivermectin, with Ivermectin B1b making up the remainder. Commercial ivermectin typically contains approximately 90% Ivermectin B1a and 10% Ivermectin B1b . The B1b component differs from B1a in the structure of the side chain, containing a methyl group instead of an ethyl group at the C-25 position.
Origin and Production
Biological Source
Ivermectin B1a is derived from the fermentation products of the soil microorganism Streptomyces avermitilis . This actinomycete produces a mixture of compounds known as avermectins, which are then chemically modified to produce the more active and safer dihydro derivatives, including Ivermectin B1a.
Manufacturing Process
The production of Ivermectin B1a involves a semi-synthetic process. It begins with the fermentation of Streptomyces avermitilis to produce the natural avermectins. The avermectin A1a obtained from fermentation is then chemically modified through selective reduction of a double bond at positions 22-23 and removal of a methyl group at the 5-O position to yield Ivermectin B1a .
This semi-synthetic approach allows for the production of a more effective and safer therapeutic agent compared to the natural avermectins.
Pharmacological Applications
Established Therapeutic Uses
Ivermectin B1a, as the primary component of ivermectin, has been used extensively in human medicine for the treatment of various parasitic infections. Its primary application has been in the treatment of onchocerciasis (river blindness), but it has also demonstrated effectiveness against other worm infestations, including:
Additionally, the compound has been used topically for the treatment of head lice infestations .
Mechanism of Action
Ivermectin B1a exerts its antiparasitic effect by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding leads to increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite. The compound shows selectivity for these invertebrate channels over mammalian receptors, providing a suitable safety margin for therapeutic use.
Pharmaceutical Formulations and Quality Control
Quality Control Challenges
Studies have identified quality control issues with some ivermectin formulations. In an analysis of seven ivermectin formulations in South Africa, four out of five tablet formulations contained additional undeclared active pharmaceutical ingredients . This finding highlights the importance of rigorous quality control in the production and distribution of ivermectin products.
The study found varying numbers of undeclared active ingredients in different formulations:
-
One sample contained 7 additional undeclared active ingredients
-
Another sample contained 3 additional undeclared active ingredients
-
Two samples contained 2 and 1 additional undeclared active ingredients, respectively
-
Only one tablet formulation and two locally compounded capsules contained no additional undeclared active ingredients
These findings emphasize the need for careful sourcing and quality verification of ivermectin products to ensure they contain only the intended active ingredients.
Recent Research Developments
Investigation of Novel Applications
With the advent of the COVID-19 pandemic in 2020, ivermectin, including its B1a component, received renewed attention for potential off-label use in COVID-19 prophylaxis and treatment . Initial interest was based primarily on in vitro data showing antiviral effects.
-
Relatively small patient populations per trial
-
Expedited research timelines affecting methodological rigor
-
Issues with statistical analysis
Large-scale meta-analyses using aggregate patient data have sometimes obscured data errors, including terminal digit bias and duplication of patient records . The clinical utility of ivermectin in COVID-19 remains unclear pending high-quality, peer-reviewed data on both safety and efficacy.
Analytical Methodologies
Recent developments in analytical methods have improved the identification and characterization of Ivermectin B1a in pharmaceutical preparations and biological samples. High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight (QTOF) high-resolution mass spectrometry has been employed for qualitative analysis of ivermectin formulations . These advanced techniques allow for accurate identification of ivermectin homologues and detection of additional compounds in pharmaceutical preparations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume